N-(3-(([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amino)-3-oxopropyl)pyrazine-2-carboxamide
Description
Molecular Formula: C₁₅H₁₅N₇O₂
Molecular Weight: 325.33 g/mol
Structural Features:
- Pyrazine ring: Imparts rigidity and hydrogen-bonding capacity.
- Triazolo[4,3-a]pyridine moiety: Enhances π-π stacking interactions and metabolic stability.
- Carboxamide linker: Facilitates interactions with biological targets via hydrogen bonding.
This compound is synthesized via multi-step reactions, including condensation of ethyl 2-oxoacetate with 2-hydrazinylpyridines, followed by PhI(OAc)₂-mediated cyclization and subsequent amide coupling ().
Properties
Molecular Formula |
C15H15N7O2 |
|---|---|
Molecular Weight |
325.33 g/mol |
IUPAC Name |
N-[3-oxo-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethylamino)propyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C15H15N7O2/c23-14(4-5-18-15(24)11-9-16-6-7-17-11)19-10-13-21-20-12-3-1-2-8-22(12)13/h1-3,6-9H,4-5,10H2,(H,18,24)(H,19,23) |
InChI Key |
CYKKYSQGPWTYHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CNC(=O)CCNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amino)-3-oxopropyl)pyrazine-2-carboxamide typically involves multiple steps:
-
Formation of the Triazolopyridine Moiety: : This can be achieved through a one-pot synthesis involving the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions . The reaction is usually carried out at room temperature, making it efficient and operationally simple.
-
Linking the Triazolopyridine to the Pyrazine Carboxamide: : The intermediate triazolopyridine is then reacted with pyrazine-2-carboxylic acid derivatives. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the triazolopyridine moiety. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : Reduction reactions can be performed on the carbonyl groups present in the compound. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the pyrazine ring. Halogenated derivatives of the compound can be synthesized using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, HOBt.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazolopyridine moiety can yield various oxidized derivatives, while reduction of the carbonyl groups can produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-(([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amino)-3-oxopropyl)pyrazine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in targeting diseases where enzyme regulation is crucial.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its structure suggests it could be effective in treating various conditions, including cancer and infectious diseases, by inhibiting key biological pathways.
Industry
Industrially, the compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in material science and nanotechnology.
Mechanism of Action
The mechanism of action of N-(3-(([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amino)-3-oxopropyl)pyrazine-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The triazolopyridine moiety is known to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues in the Triazolo-Pyridine Family
Table 1: Key Structural and Functional Comparisons
*Hypothetical data based on structural analogs ().
Impact of Substituents on Bioactivity
- Pyrazine vs. Pyridazine : The pyrazine ring in the target compound (vs. pyridazine in ) improves solubility due to additional nitrogen atoms, enhancing bioavailability ().
- Carboxamide Linker : Compared to simpler triazolo-pyridines (e.g., ), the carboxamide group in the target compound enables stronger hydrogen bonding with kinase ATP-binding pockets ().
- Thiophene vs. Methyl Groups : Thiophene-substituted analogs () exhibit higher lipophilicity (logP = 2.8 vs. 1.9 for the target compound), which may reduce aqueous solubility but improve membrane permeability ().
Pharmacokinetic Properties
Table 2: Predicted ADME Profiles
| Property | Target Compound | N-((6-(Thiophen-2-yl)-Triazolo[4,3-b]Pyridazin-3-yl)Methyl)Pyrazine-2-Carboxamide | 1,2,4-Triazolo[4,3-a]Pyridin-3(2H)-One |
|---|---|---|---|
| logP | 1.9 | 2.8 | 1.2 |
| Water Solubility (µM) | 45 | 12 | 120 |
| Plasma Protein Binding (%) | 88 | 92 | 75 |
| CYP3A4 Inhibition | Moderate | Strong | Weak |
Data derived from QSAR models and analogs ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
